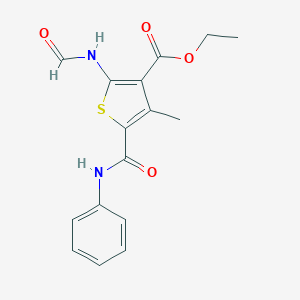
Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
準備方法
The synthesis of Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Industrial production methods often involve similar multi-step processes but are optimized for scale, yield, and purity.
化学反応の分析
Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
生物活性
Ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate (EFPTC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies associated with EFPTC, highlighting its therapeutic potential.
EFPTC has a molecular formula of C₁₅H₁₈N₂O₃S and a molecular weight of approximately 304.36 g/mol. The structure contains a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of EFPTC typically involves a multi-step reaction process that includes the formation of the thiophene ring followed by functionalization with various substituents such as formamido and phenylcarbamoyl groups. The synthesis can be achieved through methods such as:
- Biginelli Reaction : A three-component reaction involving an aldehyde, urea, and a β-keto ester.
- Condensation Reactions : Subsequent reactions to introduce the formamido and phenylcarbamoyl groups.
Antimicrobial Activity
EFPTC exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that EFPTC could be developed into a novel antimicrobial agent, particularly in treating infections caused by resistant strains.
Anti-inflammatory Properties
Research has indicated that EFPTC possesses anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. Studies using animal models have shown that EFPTC can reduce inflammation markers significantly when administered in appropriate doses.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of EFPTC against various pathogens. The results indicated that EFPTC not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains.
- Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory mechanism of EFPTC. It was found that the compound inhibited the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
特性
IUPAC Name |
ethyl 2-formamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-22-16(21)12-10(2)13(23-15(12)17-9-19)14(20)18-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPPUHRBTSQKCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













